The compound (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane, with the CAS number 1790197-02-2, is a complex organic molecule characterized by its bicyclic structure and multiple functional groups. The molecular formula is , and it has a molecular weight of 408.0 g/mol. The compound features a sulfonyl group attached to a biphenyl moiety, which is further substituted with a methylsulfonyl group, contributing to its unique chemical properties and potential biological activities .
Preliminary studies suggest that compounds similar to (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane exhibit significant biological activities, particularly in the context of kinase inhibition and antiproliferative effects against cancer cell lines. For instance, related compounds have shown promising results in inhibiting key kinases involved in cancer progression, such as TAK1 kinase . This suggests that the compound may have potential therapeutic applications in oncology.
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not widely reported, analogous compounds are often synthesized through:
The detailed synthetic pathway would require optimization based on reaction conditions and starting materials.
Given its structural characteristics and potential biological activities, (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane could find applications in:
Interaction studies involving this compound could focus on its binding affinity to various biological targets, particularly kinases involved in cellular signaling pathways. Molecular docking studies could be employed to predict how this compound interacts at the molecular level with target proteins. Such studies would help elucidate its mechanism of action and guide further optimization for enhanced efficacy.
Several compounds share structural similarities with (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane, including:
| Compound Name | Structure Type | Key Functional Groups | Biological Activity |
|---|---|---|---|
| (1R,5S)-8... | Bicyclic | Sulfonyl, Methylsulfonyl | Potential kinase inhibitor |
| (3s)... | Bicyclic | Amino, Trifluoroethoxy | Kinase inhibition |
| (4'-Chloro...) | Acyclic | Hydroxy | Limited data |
This comparison highlights the unique bicyclic structure of (1R,5S)-8..., setting it apart from simpler derivatives while underscoring its potential as a lead compound for further research in medicinal chemistry.